



Application Note: ent-Calindol Amide for High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	ent-Calindol Amide	
Cat. No.:	B029474	Get Quote

Introduction

ent-Calindol Amide is a potent, selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining systemic calcium homeostasis.[1][2] As a PAM, ent-Calindol Amide enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), rather than directly activating the receptor on its own.[2][3] This property makes it a valuable tool for studying CaSR signaling and for identifying novel therapeutic agents targeting this receptor. This application note provides a detailed protocol for utilizing ent-Calindol Amide in a cell-based high-throughput screening (HTS) assay to identify other modulators of the CaSR.

Mechanism of Action

The Calcium-Sensing Receptor is primarily coupled to the $G\alpha q/11$ G-protein subunit. Upon activation by extracellular Ca^{2+} , the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca^{2+} , which can be measured using fluorescent calcium indicators. **ent-Calindol Amide** binds to an allosteric site within the transmembrane domain of the CaSR, stabilizing an active conformation and thereby potentiating the intracellular Ca^{2+} mobilization in response to extracellular Ca^{2+} .[2]



Applications in High-Throughput Screening

The potentiation of the CaSR signaling by **ent-Calindol Amide** makes it an ideal tool for developing robust HTS assays. By using a sub-maximal concentration of extracellular Ca²⁺ in the presence of **ent-Calindol Amide**, a stable and significant assay window can be established for screening large compound libraries. This approach can be used to identify:

- Agonists: Compounds that directly activate the CaSR.
- Antagonists: Compounds that inhibit the CaSR activation.
- Other Positive Allosteric Modulators: Compounds that, like ent-Calindol Amide, enhance the receptor's sensitivity to Ca²⁺.
- Negative Allosteric Modulators: Compounds that decrease the receptor's sensitivity to Ca²⁺.

The primary HTS method described here is a homogeneous, cell-based fluorescence assay that measures intracellular calcium mobilization. This assay is amenable to automation and miniaturization to 384- or 1536-well formats.[4]

Quantitative Data Summary

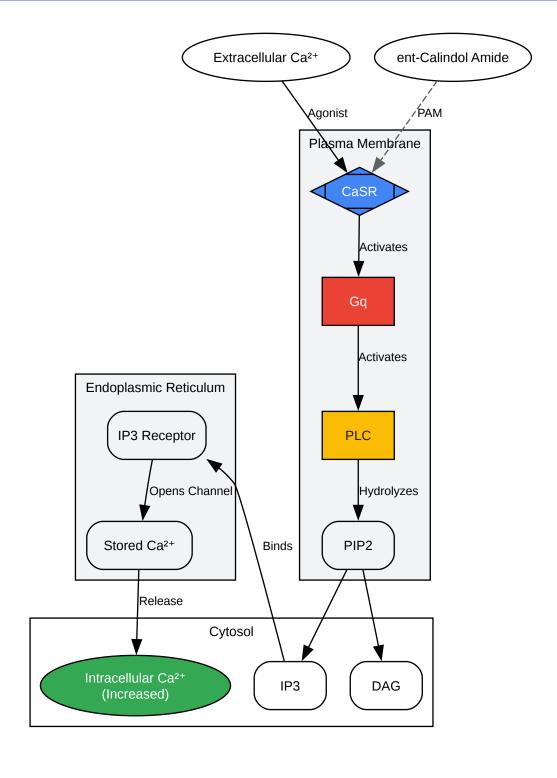
The following table summarizes the key performance metrics of a typical HTS assay using **ent-Calindol Amide** as a reference compound. These values are representative and may vary depending on the cell line, assay conditions, and instrumentation.



Parameter	ent-Calindol Amide	Description
Potency (EC50)	150 nM	The concentration of the compound that elicits 50% of the maximal response in the presence of a fixed concentration of extracellular Ca ²⁺ (e.g., 1.5 mM).
Maximal Response	100% (by definition)	The maximal potentiation of the Ca ²⁺ -induced signal, normalized to 100%.
Z'-factor	> 0.6	A statistical measure of the quality of the HTS assay, with values > 0.5 indicating an excellent assay.
Signal-to-Background (S/B)	> 5	The ratio of the mean signal of the positive control (e.g., ent-Calindol Amide) to the mean signal of the negative control (vehicle).
Signal Window (S/W)	> 4	The difference between the mean signal of the positive and negative controls, divided by the standard deviation of the negative control.

Signaling Pathway and Experimental Workflow

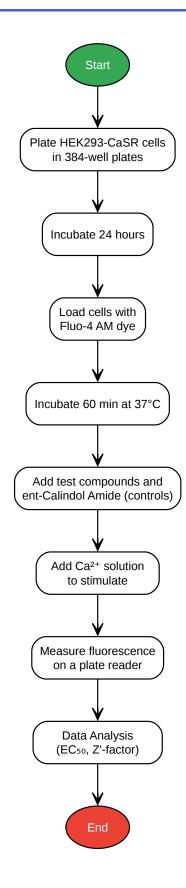




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Caption: CaSR signaling pathway modulated by ent-Calindol Amide.





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Caption: HTS workflow for a cell-based calcium mobilization assay.



Experimental Protocols

1. Cell Culture and Plating

This protocol assumes the use of a HEK293 cell line stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).

- Cell Line: HEK293-CaSR
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 μg/mL G418).
- Protocol:
 - Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
 - For the assay, harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
 - Resuspend cells in assay buffer (see below) to a density of 2 x 10⁵ cells/mL.
 - Dispense 25 μL of the cell suspension into each well of a black, clear-bottom 384-well plate.
 - Incubate the plate for 24 hours at 37°C and 5% CO₂.
- 2. High-Throughput Screening Assay: Calcium Mobilization
- Materials and Reagents:
 - HEK293-CaSR cells plated in 384-well plates
 - Assay Buffer: 20 mM HEPES, 125 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 0.5 mM CaCl₂, 5.5 mM Glucose, pH 7.4.
 - Fluo-4 AM calcium indicator dye



- Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
- ent-Calindol Amide stock solution (e.g., 10 mM in DMSO)
- Test compound library (e.g., 10 mM in DMSO)
- Stimulation Buffer: Assay Buffer containing a final concentration of 3 mM CaCl₂ (this will result in a final concentration of approximately 1.8 mM after addition to the wells).

Protocol:

- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and probenecid in Assay Buffer.
 - Remove the culture medium from the cell plates.
 - Add 20 μL of the loading solution to each well.
 - Incubate the plates for 60 minutes at 37°C, protected from light.
- Compound Addition:
 - Prepare serial dilutions of ent-Calindol Amide and test compounds in Assay Buffer.
 Typically, perform a 3-fold dilution series for dose-response curves.
 - Using an automated liquid handler, add 5 μL of the diluted compounds to the respective wells of the cell plate. For control wells, add 5 μL of Assay Buffer with 0.1% DMSO (vehicle).
 - Incubate for 15 minutes at room temperature.
- Signal Measurement:
 - Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
 - Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.



- After 20 seconds of baseline reading, inject 25 μL of Stimulation Buffer into each well.
- Continue reading the fluorescence for another 100 seconds.
- Data Analysis:
 - The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
 - Normalize the data to the vehicle control (0% activity) and a maximal concentration of a known agonist or ent-Calindol Amide (100% activity).
 - Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ values.
 - Calculate the Z'-factor and signal-to-background ratio to assess the quality of the screen.

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